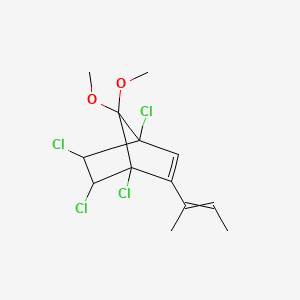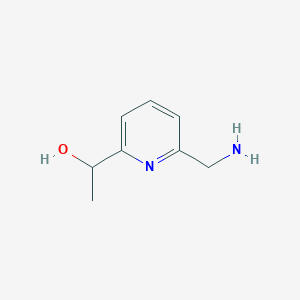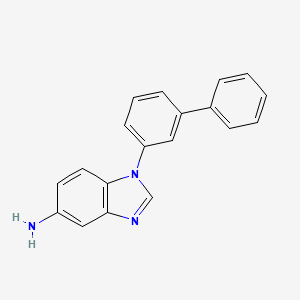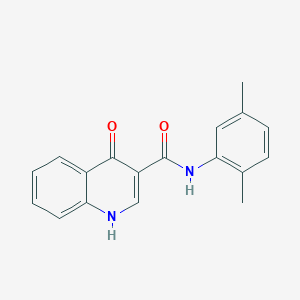![molecular formula C8H10ClN3O3S B13940577 N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide CAS No. 14399-49-6](/img/structure/B13940577.png)
N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide is a chemical compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of both sulfonamide and acetamide functional groups in this compound contributes to its diverse applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide typically involves the reaction of 3-chloro-4-nitroaniline with hydrazine hydrate, followed by the introduction of an acetamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Step 1: Reduction of 3-chloro-4-nitroaniline to 3-chloro-4-aminophenylamine using hydrazine hydrate.
Step 2: Sulfonation of 3-chloro-4-aminophenylamine with sulfuric acid to form 3-chloro-4-(hydrazinesulfonyl)aniline.
Step 3: Acetylation of 3-chloro-4-(hydrazinesulfonyl)aniline with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
化学反应分析
Types of Reactions
N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Hydrazine hydrate or sodium borohydride can be used as reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
科学研究应用
N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of purine nucleotides and thymidine, ultimately affecting DNA replication and cell proliferation.
相似化合物的比较
Similar Compounds
N-(3-Chloro-4-hydroxyphenyl)acetamide: Similar structure but with a hydroxyl group instead of a hydrazinesulfonyl group.
N-(3-Chloro-4-nitrophenyl)acetamide: Contains a nitro group instead of a hydrazinesulfonyl group.
N-(3-Chloro-4-methoxyphenyl)acetamide: Features a methoxy group instead of a hydrazinesulfonyl group.
Uniqueness
N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide is unique due to the presence of both the hydrazinesulfonyl and acetamide functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
14399-49-6 |
|---|---|
分子式 |
C8H10ClN3O3S |
分子量 |
263.70 g/mol |
IUPAC 名称 |
N-[3-chloro-4-(hydrazinesulfonyl)phenyl]acetamide |
InChI |
InChI=1S/C8H10ClN3O3S/c1-5(13)11-6-2-3-8(7(9)4-6)16(14,15)12-10/h2-4,12H,10H2,1H3,(H,11,13) |
InChI 键 |
ZCMNLVKEUZQPCU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


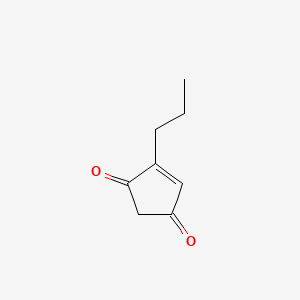
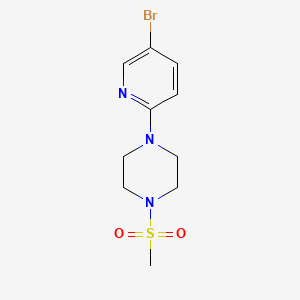
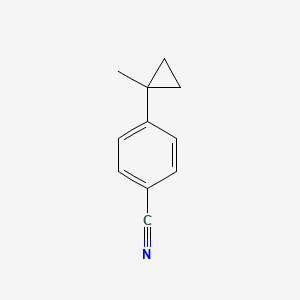

![4-[2-(3,5-Dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-morpholine](/img/structure/B13940520.png)
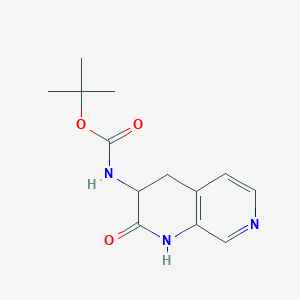
![Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13940528.png)

